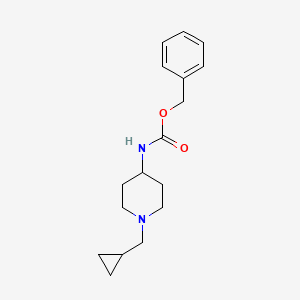
Ethyl 2,3-di-O-benzoyl-4,6-O-benzylidene-1-thio-beta-D-glucopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2,3-di-O-benzoyl-4,6-O-benzylidene-1-thio-beta-D-glucopyranoside is a thioglycoside compound commonly utilized as a precursor in the synthesis of various pharmaceutical compounds aimed at studying specific diseases . This compound is known for its role in glycosylation reactions, particularly in the glycosylation of spirostanols .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,3-di-O-benzoyl-4,6-O-benzylidene-1-thio-beta-D-glucopyranoside typically involves the protection of hydroxyl groups followed by the introduction of thioglycoside functionality. A common synthetic route includes the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups at positions 2 and 3 are protected using benzoyl groups.
Formation of Benzylidene Acetal: The hydroxyl groups at positions 4 and 6 are protected by forming a benzylidene acetal.
Introduction of Thioglycoside Functionality: The thioglycoside functionality is introduced at position 1 using ethyl thiol.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of automated synthesis equipment and stringent quality control measures .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2,3-di-O-benzoyl-4,6-O-benzylidene-1-thio-beta-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form uronic acids.
Reduction: Reduction reactions can be performed to modify the thioglycoside functionality.
Substitution: Substitution reactions can occur at the benzoyl and benzylidene groups.
Common Reagents and Conditions
Reduction: BH3.THF (borane-tetrahydrofuran) is used for reductive ring opening of benzylidene acetals.
Substitution: Various nucleophiles can be used for substitution reactions under mild conditions.
Major Products
Oxidation: Uronic acids.
Reduction: Compounds with modified thioglycoside functionality.
Substitution: Derivatives with substituted benzoyl or benzylidene groups.
Applications De Recherche Scientifique
Ethyl 2,3-di-O-benzoyl-4,6-O-benzylidene-1-thio-beta-D-glucopyranoside has several scientific research applications:
Chemistry: Used as a glycosylating agent in the synthesis of complex carbohydrates and glycosides.
Biology: Employed in the study of glycosylation processes and their effects on biological systems.
Medicine: Utilized in the development of pharmaceutical compounds for the treatment of various diseases.
Industry: Applied in the production of specialty chemicals and intermediates for further synthesis.
Mécanisme D'action
The mechanism of action of Ethyl 2,3-di-O-benzoyl-4,6-O-benzylidene-1-thio-beta-D-glucopyranoside involves its role as a glycosylating agent. The compound facilitates the transfer of glycosyl groups to acceptor molecules, forming glycosidic bonds. This process is crucial in the synthesis of glycosides and other complex carbohydrates .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 2,3,4,6-tetra-O-benzyl-1-thio-beta-D-glucopyranoside
- Ethyl 2,3,4-tri-O-acetyl-beta-D-glucopyranoside
- Ethyl 2,3-di-O-benzoyl-3,4-O-isopropylidene-beta-D-thiogalactopyranoside
Uniqueness
Ethyl 2,3-di-O-benzoyl-4,6-O-benzylidene-1-thio-beta-D-glucopyranoside is unique due to its specific protection pattern and thioglycoside functionality, which make it a versatile glycosylating agent. Its ability to form stable glycosidic bonds under mild conditions sets it apart from other similar compounds .
Propriétés
Formule moléculaire |
C29H28O7S |
|---|---|
Poids moléculaire |
520.6 g/mol |
Nom IUPAC |
(7-benzoyloxy-6-ethylsulfanyl-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl) benzoate |
InChI |
InChI=1S/C29H28O7S/c1-2-37-29-25(35-27(31)20-14-8-4-9-15-20)24(34-26(30)19-12-6-3-7-13-19)23-22(33-29)18-32-28(36-23)21-16-10-5-11-17-21/h3-17,22-25,28-29H,2,18H2,1H3 |
Clé InChI |
ZRMRTIABQQKBAN-UHFFFAOYSA-N |
SMILES canonique |
CCSC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4-(3-(benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-5-yl)-1,4-diazepan-1-yl)-2-(4-chlorophenyl)ethanone](/img/structure/B14126082.png)
![methyl 4-{[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]amino}benzoate](/img/structure/B14126093.png)
![8-(4-Benzhydrylpiperazin-1-yl)-7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B14126098.png)





![(4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)methyl 3-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)propanoate](/img/structure/B14126141.png)
![1-Hexyl-[4,4'-bipyridin]-1-ium iodide](/img/structure/B14126144.png)
![1,3-dimethyl-7-(4-nitrophenyl)-5-((4-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14126145.png)
![3,4-Dichloro-N-[2-[2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzamide](/img/structure/B14126150.png)
![Phenylmethyl 2-[1,7-dimethyl-2,4-dioxo-8-(phenylethyl)-1,3,5-trihydro-4-imidaz olino[1,2-h]purin-3-yl]acetate](/img/structure/B14126152.png)
